Cas no 3490-37-7 (4-(p-Nitrophenyl)-3-butene-2-one)

4-(p-Nitrophenyl)-3-butene-2-one is a nitro-substituted unsaturated ketone with applications in organic synthesis and pharmaceutical research. Its conjugated system, featuring a nitrophenyl group and an α,β-unsaturated carbonyl moiety, makes it a versatile intermediate for Michael additions, cyclizations, and other electrophilic reactions. The electron-withdrawing nitro group enhances reactivity, facilitating nucleophilic attack and further functionalization. This compound is particularly useful in the synthesis of heterocycles and fine chemicals. Its well-defined structure and stability under standard conditions ensure consistent performance in laboratory settings. Suitable for use in catalysis studies and material science, it offers researchers a reliable building block for complex molecular architectures.
4-(p-Nitrophenyl)-3-butene-2-one structure
3490-37-7 structure
Product Name:4-(p-Nitrophenyl)-3-butene-2-one
CAS No:3490-37-7
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD00661313
CID:315390
PubChem ID:5374468
Update Time:2025-06-15

4-(p-Nitrophenyl)-3-butene-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Nitrophenyl)but-3-en-2-one
    • (E)-4-(4-Nitrophenyl)but-3-en-2-one
    • 3-Buten-2-one,4-(4-nitrophenyl)-
    • 4-(4-NITROPHENYL)-3-BUTEN-2-ONE
    • 4-(p-Nitrophenyl)-3-butene-2-one
    • 3-Buten-2-one,4-(4-nitrophenyl)
    • 4-nitrobenzalacetone
    • 4-nitrobenzylideneacetone
    • Methyl p-nitrostyryl ketone
    • p-Nitrobenzylideneacetone
    • Methyl 4-nitrostyryl ketone
    • NSC 68341
    • p-Nitrobenzalacetone
    • (3E)-4-(4-nitrophenyl)but-3-en-2-one
    • (Z)-4-(4-Nitrophenyl)-3-buten-2-one
    • NSC68341
    • KMCRQJMZUHNLKJ-NSCUHMNNSA-N
    • [(E)-4-Nitrostyryl]methyl ketone
    • RW3060
    • 3-Buten-2-one 4-[p-nitrophen
    • 3490-37-7
    • NSC-68341
    • CS-0160976
    • SODIUMDIHYDROGENPHOSPHATEANHYDROUS
    • SCHEMBL279483
    • 946-49-6
    • SCHEMBL811912
    • EN300-140690
    • 30625-98-0
    • 3-Buten-2-one, 4-(4-nitrophenyl)-, (Z)-
    • CHEMBL72829
    • EN300-332272
    • EINECS 213-422-7
    • AMY25147
    • A911555
    • AS-19975
    • Z234875198
    • (3Z)-4-(4-Nitrophenyl)-3-buten-2-one
    • MFCD00661313
    • AKOS001377365
    • s12360
    • 3-Buten-2-one 4-[p-nitrophenyl]-cis-
    • DTXSID10876273
    • MDL: MFCD00661313
    • Inchi: 1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-7H,1H3/b3-2+
    • InChI Key: KMCRQJMZUHNLKJ-NSCUHMNNSA-N
    • SMILES: O=C(C)/C=C/C1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 191.05800
  • Monoisotopic Mass: 191.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 62.9

Experimental Properties

  • Density: 1.226±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 254-256 ºC
  • Boiling Point: 322.1°C at 760 mmHg
  • Solubility: Very slightly soluble (0.34 g/l) (25 º C),
  • PSA: 62.89000
  • LogP: 2.72020

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4-(p-Nitrophenyl)-3-butene-2-one Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:3490-37-7)4-(4-Nitrophenyl)but-3-en-2-one
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:3490-37-7)4-(p-Nitrophenyl)-3-butene-2-one
Order Number:A911555
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Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:42
Price ($):287.0/536.0
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4-(p-Nitrophenyl)-3-butene-2-one Related Literature

Additional information on 4-(p-Nitrophenyl)-3-butene-2-one

Research Briefing on 4-(p-Nitrophenyl)-3-butene-2-one (CAS: 3490-37-7) in Chemical Biology and Pharmaceutical Applications

4-(p-Nitrophenyl)-3-butene-2-one (CAS: 3490-37-7) is a chemically significant compound that has garnered attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This α,β-unsaturated ketone derivative, characterized by its nitro-substituted aromatic ring, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The compound's unique chemical properties, including its Michael acceptor functionality, make it a valuable tool for probing biological systems and designing targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a covalent inhibitor of protein targets. Researchers utilized 4-(p-Nitrophenyl)-3-butene-2-one as a warhead in proteolysis-targeting chimeras (PROTACs), demonstrating its effectiveness in selectively degrading oncogenic proteins. The study reported significant progress in overcoming previous limitations of covalent inhibitors, particularly in achieving target specificity while minimizing off-target effects. These findings open new avenues for the development of targeted cancer therapies using this chemical scaffold.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) highlighted the compound's potential against drug-resistant bacterial strains. The research team synthesized a series of derivatives based on 4-(p-Nitrophenyl)-3-butene-2-one and evaluated their activity against ESKAPE pathogens. Several analogs showed promising minimum inhibitory concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study identified specific structural modifications that enhanced antimicrobial potency while maintaining favorable cytotoxicity profiles.

The compound's mechanism of action has been further elucidated through recent structural biology studies. Cryo-EM and X-ray crystallography analyses published in Nature Chemical Biology (2023) revealed how 4-(p-Nitrophenyl)-3-butene-2-one derivatives interact with cysteine residues in target proteins. These structural insights have enabled more rational design of derivatives with improved pharmacological properties. Particularly noteworthy is the discovery that subtle changes in the nitro group's position significantly affect binding kinetics and selectivity.

From a synthetic chemistry perspective, recent advancements in green chemistry approaches have improved the production of 4-(p-Nitrophenyl)-3-butene-2-one. A 2024 study in Green Chemistry reported an environmentally benign synthesis route using biocatalysis, achieving higher yields (82%) with reduced environmental impact compared to traditional methods. This development addresses previous concerns about the compound's scalability and sustainability in industrial applications.

Looking forward, the versatility of 4-(p-Nitrophenyl)-3-butene-2-one continues to inspire innovative applications. Current research directions include its incorporation into photopharmacological agents, where its photoswitchable properties are being exploited for light-controlled drug activity. Additionally, its potential in targeted protein degradation and chemical biology probes suggests this compound will remain a valuable tool in pharmaceutical research for years to come.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:3490-37-7)4-(4-Nitrophenyl)but-3-en-2-one
LE18253
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:3490-37-7)4-(p-Nitrophenyl)-3-butene-2-one
A911555
Purity:99%/99%
Quantity:5g/10g
Price ($):287.0/536.0
Email